6-(4-Fluorophenyl)pyridazin-3-ol 6-(4-Fluorophenyl)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 58897-67-9
VCID: VC21305697
InChI: InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=NNC(=O)C=C2)F
Molecular Formula: C10H7FN2O
Molecular Weight: 190.17 g/mol

6-(4-Fluorophenyl)pyridazin-3-ol

CAS No.: 58897-67-9

Cat. No.: VC21305697

Molecular Formula: C10H7FN2O

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluorophenyl)pyridazin-3-ol - 58897-67-9

Specification

CAS No. 58897-67-9
Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
IUPAC Name 3-(4-fluorophenyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Standard InChI Key SWHTYHMWPIYECQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=O)C=C2)F
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)C=C2)F

Introduction

Chemical Structure and Properties

6-(4-Fluorophenyl)pyridazin-3-ol belongs to the pyridazine family of heterocyclic compounds. Its structure consists of a pyridazine ring substituted with a 4-fluorophenyl group and a hydroxyl group. The compound exists in tautomeric forms, with the 3-ol form interconverting with the 3(2H)-one form, which is commonly observed in similar heterocyclic structures.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number58897-67-9
Molecular FormulaC₁₀H₇FN₂O
Molecular Weight190.17 g/mol
IUPAC Name3-(4-fluorophenyl)-1H-pyridazin-6-one
Alternative Name6-(4-Fluorophenyl)pyridazin-3-ol
Standard InChIInChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
SMILESC1=CC(=CC=C1C2=NNC(=O)C=C2)F

The structure features a fluorine atom at the para position of the phenyl ring, which significantly affects the compound's electronic properties and lipophilicity. The pyridazine core provides potential sites for hydrogen bonding through its nitrogen atoms, while the hydroxyl/carbonyl group offers additional hydrogen bond donor/acceptor capabilities.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol typically involves multi-step organic reactions. Based on established methodologies for similar compounds, several synthetic routes have been reported.

Standard Synthetic Approach

One common method involves:

  • Reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine

  • Subsequent reaction with ethyl acetoacetate under reflux conditions to yield the desired pyridazin-3-ol derivative

Alternative One-Pot Synthesis

Biological Activities

6-(4-Fluorophenyl)pyridazin-3-ol exhibits diverse biological activities, making it a promising scaffold for drug development. Research findings demonstrate several significant pharmacological properties.

Antimicrobial Properties

Studies indicate that this compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness is comparable to established antibiotics, suggesting potential applications as an antimicrobial agent.

Bacterial Strain TypeActivity Level
Gram-positive bacteriaModerate to high inhibition
Gram-negative bacteriaModerate inhibition

Anti-inflammatory and Analgesic Effects

Research has revealed significant anti-inflammatory and analgesic properties of 6-(4-Fluorophenyl)pyridazin-3-ol and related pyridazine derivatives. These compounds exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.

This dual inhibitory mechanism provides a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly regarding reduced gastrointestinal side effects.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Research findings indicate dose-dependent cytotoxic effects, with particularly promising activity against certain cancer cell types.

Cell LineObserved Effect
MCF-7 (Breast cancer)Low to moderate cytotoxicity
SK-OV-3 (Ovarian cancer)Moderate cytotoxicity
LoVo (Colon cancer)High cytotoxicity

Mechanism of Action

The pharmacological effects of 6-(4-Fluorophenyl)pyridazin-3-ol can be attributed to several mechanisms of action:

Enzyme Inhibition

The compound demonstrates significant inhibitory effects on inflammatory enzymes:

  • Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin production

  • Inhibition of lipoxygenase (LOX) enzymes, affecting leukotriene synthesis

  • Potential modulation of other enzymes involved in inflammatory cascades

Cellular Interactions

Molecular docking studies suggest that 6-(4-Fluorophenyl)pyridazin-3-ol interacts effectively with specific cellular targets involved in pain and inflammation signaling pathways. The compound's structure enables favorable interactions with binding pockets of target proteins, enhancing its biological activity.

Antimicrobial Mechanism

While the exact mechanism behind its antimicrobial activity requires further investigation, it likely involves:

  • Disruption of bacterial cell wall synthesis

  • Interference with bacterial metabolic pathways

  • Potential inhibition of essential bacterial enzymes

Structure-Activity Relationships

Understanding the relationship between the structure of 6-(4-Fluorophenyl)pyridazin-3-ol and its biological activities provides valuable insights for developing more potent derivatives.

Key Structural Elements

The following structural elements are critical for the compound's activity:

  • The pyridazine ring serves as the core scaffold, providing rigidity and specific spatial arrangement

  • The 4-fluorophenyl group enhances lipophilicity and affects electronic distribution

  • The hydroxyl/carbonyl group at position 3 provides hydrogen bonding capabilities

Comparison with Related Compounds

Comparing 6-(4-Fluorophenyl)pyridazin-3-ol with structurally similar compounds provides insights into structure-activity relationships:

CompoundStructural DifferenceActivity Comparison
6-(3-Fluorophenyl)pyridazin-3-olDifferent position of fluorine atomSimilar but varied pharmacological profile
6-(4-Chlorophenyl)pyridazin-3-olChlorine instead of fluorineDifferent lipophilicity and electronic properties
6-Phenylpyridazin-3(2H)-oneNo fluorine on phenyl ringKnown for inotropic and vasodilator properties
6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-oneAdditional chlorine substituentModified pharmacological profile

Research Applications

6-(4-Fluorophenyl)pyridazin-3-ol has diverse applications across multiple scientific disciplines:

Medicinal Chemistry

In medicinal chemistry, this compound serves as:

  • A lead compound for developing novel anti-inflammatory agents

  • A scaffold for designing antimicrobial compounds

  • A platform for synthesizing potential anticancer agents

  • A structural template for creating enzyme inhibitors

Synthetic Chemistry

The compound is valuable in synthetic chemistry as:

  • A building block for more complex heterocyclic structures

  • A model compound for developing new synthetic methodologies

  • A substrate for studying reaction mechanisms of heterocyclic compounds

Pharmacological Research

In pharmacological studies, 6-(4-Fluorophenyl)pyridazin-3-ol contributes to:

  • Understanding mechanisms of pain and inflammation

  • Developing dual-action anti-inflammatory agents

  • Exploring structure-activity relationships in pyridazine derivatives

  • Investigating novel approaches for antimicrobial therapy

Derivatives and Modified Structures

Several derivatives of 6-(4-Fluorophenyl)pyridazin-3-ol have been synthesized to enhance specific properties or optimize biological activities.

Functionalized Derivatives

Notable derivatives include:

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide - A complex derivative with potential enhanced biological activity

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide - A sulfonamide derivative with modified pharmacological properties

  • 1-(6-(4-fluorophenyl)pyridazin-3-yl) piperidine derivatives - Compounds with enhanced CNS penetration capabilities

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide - A derivative with modified receptor binding profile

Structure Optimization Strategies

Researchers have employed various strategies to optimize the structure of 6-(4-Fluorophenyl)pyridazin-3-ol, including:

  • Modification of the substitution pattern on the phenyl ring

  • Introduction of additional functional groups to the pyridazine core

  • Incorporation of the structure into larger molecular frameworks

  • Formation of hybrid molecules combining the pyridazine core with other bioactive moieties

Future Research Directions

Current research trends suggest several promising future directions for 6-(4-Fluorophenyl)pyridazin-3-ol research:

Medicinal Applications

  • Development of targeted delivery systems to enhance efficacy and reduce side effects

  • Exploration of synergistic effects with established therapeutic agents

  • Investigation of potential applications in neurodegenerative diseases

  • Evaluation of efficacy in resistant microbial infections

Synthetic Methodologies

  • Development of green chemistry approaches for synthesis

  • Exploration of catalytic methods to enhance yield and stereoselectivity

  • Application of flow chemistry techniques for scalable production

  • Investigation of biocatalytic routes for synthesis of derivatives

Structural Modifications

  • Exploration of novel hybrid structures combining multiple pharmacophores

  • Development of prodrug approaches to enhance pharmacokinetic properties

  • Investigation of isosteric replacements to optimize activity profiles

  • Design of metabolism-resistant analogs for improved in vivo efficacy

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